2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carbaldehyde
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Overview
Description
2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carbaldehyde is a heterocyclic compound that contains both pyrano and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carbaldehyde typically involves the reaction of pyrano[4,3-D]pyrimidine derivatives with chlorinating agents. One common method involves the use of phosphoryl chloride (POCl3) as a chlorinating agent under reflux conditions . The reaction proceeds through the formation of an intermediate, which is then converted to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., triethylamine).
Oxidation Reactions: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).
Reduction Reactions: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran).
Major Products Formed
Substitution Reactions: Substituted pyrano[4,3-D]pyrimidine derivatives.
Oxidation Reactions: Carboxylic acid derivatives.
Reduction Reactions: Alcohol derivatives.
Scientific Research Applications
2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer and antiviral agents.
Material Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe for studying biological pathways and mechanisms, particularly those involving nucleic acids and proteins.
Mechanism of Action
The mechanism of action of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5H,7H,8H-pyrano[4,3-D]pyrimidine: Lacks the aldehyde group, which may affect its reactivity and applications.
4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-D]pyrimidine: Contains a morpholino group and a sulfur atom, which may confer different biological activities.
Uniqueness
2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carbaldehyde is unique due to the presence of both the chlorine atom and the aldehyde group
Properties
CAS No. |
1260666-50-9 |
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Molecular Formula |
C8H7ClN2O2 |
Molecular Weight |
198.60 g/mol |
IUPAC Name |
2-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C8H7ClN2O2/c9-8-10-6-1-2-13-4-5(6)7(3-12)11-8/h3H,1-2,4H2 |
InChI Key |
HUSDBKBDIKSUHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1N=C(N=C2C=O)Cl |
Origin of Product |
United States |
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